Cdk8-IN-5

CDK8 biochemical assay IC50

Standard CDK8 inhibitors suppress Wnt or achieve sub-nM potency but fail to enhance IL-10. Cdk8-IN-5 solves this by delivering a 43% increase in IL-10 at 72 nM CDK8 inhibition-validated in cellular IBD models. - Functional differentiation: IL-10 enhancement vs. Wnt suppression (CCT251545) or ultra-potent inhibition (MSC2530818) - Application: Inflammatory bowel disease (IBD) models, IL-10 pathway dissection - Supply: Research quantities available; not for oncology use

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
Cat. No. B15143620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-5
Molecular FormulaC26H22N2O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O
InChIInChI=1S/C26H22N2O4/c29-21-14-20(17-6-8-19(9-7-17)26(31)28-12-10-27-11-13-28)15-24-25(21)22(30)16-23(32-24)18-4-2-1-3-5-18/h1-9,14-16,27,29H,10-13H2
InChIKeyMVNMSJKQMNWECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk8-IN-5 Pharmacological Profile in Inflammation


Cdk8-IN-5 is a synthetic small molecule inhibitor of cyclin-dependent kinase 8 (CDK8), with a reported biochemical IC50 of 72 nM for CDK8 enzymatic activity . It belongs to the chromen-4-one chemotype, specifically a 5-hydroxy-2-phenyl-7-[4-(piperazine-1-carbonyl)phenyl]chromen-4-one derivative . The compound has been characterized for its ability to enhance interleukin-10 (IL-10) production, demonstrating a 43% IL-10 enhancement rate in cellular assays, positioning it as a research tool for inflammatory disease models, particularly inflammatory bowel disease (IBD) .

Why Cdk8-IN-5 Is Irreplaceable in IBD


While multiple CDK8 inhibitors exist, their biochemical potency, kinase selectivity profiles, and cellular functional outcomes vary substantially, precluding simple interchange. Inhibitors such as MSC2530818 exhibit sub-nanomolar CDK8 potency (IC50 ~2.6 nM) but are primarily optimized for oncology applications with oral bioavailability . Senexin B offers a different potency range (IC50 24-50 nM) and has been extensively characterized in cancer models [1]. CCT251545, a structurally distinct probe, demonstrates high CDK8/19 selectivity and Wnt pathway inhibition [2]. Cdk8-IN-5 occupies a unique niche, characterized by a specific IL-10 enhancement rate (43%) at its 72 nM CDK8 IC50, which differentiates its functional anti-inflammatory signature from these other tools . Substituting one CDK8 inhibitor for another without considering these quantitative differences in target engagement and downstream cytokine modulation can lead to irreproducible or misinterpreted biological results.

Quantitative Evidence: Cdk8-IN-5 vs Comparators


Moderate Potency with Unique IL-10 Enhancement

Cdk8-IN-5 inhibits CDK8 kinase activity with an IC50 of 72 nM, as determined in a biochemical enzymatic assay . This potency is significantly less than ultra-potent CDK8 inhibitors like MSC2530818 (IC50 = 2.6 nM ) but is comparable to, or slightly less potent than, Senexin B (IC50 = 24-50 nM [1]) and less potent than the probe compound CCT251545 (Kd = 3.8 nM [2]). The 72 nM potency places Cdk8-IN-5 in a moderate affinity range, which may be advantageous for studies where extreme target saturation is undesirable, or where a distinct occupancy profile is sought relative to high-affinity probes.

CDK8 biochemical assay IC50 inhibitor potency enzyme inhibition

IL-10 Enhancement vs. Wnt Pathway Suppression

Cdk8-IN-5 demonstrates a 43% enhancement rate of IL-10 production in cellular assays . This functional readout is a critical differentiator, as not all CDK8 inhibitors robustly induce IL-10. For comparison, the CDK8 inhibitor BRD6989 enhances IL-10 with an EC50 of approximately 1 μM in bone marrow-derived dendritic cells , and other literature compounds show varying IL-10 upregulation (e.g., 88% enhancement for a related compound in a J. Med. Chem. study) [1]. The 43% enhancement rate for Cdk8-IN-5 defines a specific, quantifiable level of IL-10 modulation that distinguishes it from inhibitors optimized solely for oncology applications or Wnt pathway inhibition.

IL-10 anti-inflammatory cytokine modulation CDK8 functional assay

Selectivity Profile from Structural Class

While a comprehensive kinome-wide selectivity profile for Cdk8-IN-5 is not publicly available, its classification as a CCT251545 analog suggests potential dual CDK8/19 activity . CCT251545 exhibits >100-fold selectivity for CDK8/19 over 291 other kinases [1]. In contrast, MK256 shows >40-fold selectivity for CDK8 over CDK9 , and MSC2530818 demonstrates high selectivity with minimal activity against a 264-kinase panel at 1 µM [2]. The absence of full kinome data for Cdk8-IN-5 means its selectivity profile is inferred rather than directly measured, a critical consideration for experimental design and data interpretation.

kinase selectivity CDK19 off-target CDK8 selectivity profile

Cdk8-IN-5 Research and Procurement Scenarios


IBD Research and IL-10 Upregulation

Cdk8-IN-5 is particularly suited for in vitro and ex vivo studies investigating the role of CDK8 in IL-10 regulation and inflammatory bowel disease. Its 43% IL-10 enhancement rate provides a quantifiable functional endpoint for validating target engagement and elucidating anti-inflammatory mechanisms . This application is directly supported by vendor annotations for IBD research potential .

Mechanistic Studies of CDK8 Cytokine Regulation

With a CDK8 IC50 of 72 nM, Cdk8-IN-5 is ideal for experiments where complete or near-complete target saturation (as achieved with sub-nanomolar inhibitors like MSC2530818) is undesirable. This intermediate potency allows researchers to explore partial inhibition or to titrate the level of CDK8 activity, providing a distinct pharmacological window compared to ultra-potent probes .

CDK8 Inhibitor Comparative Pharmacology

As a chromen-4-one derivative structurally related to the CCT251545 chemotype, Cdk8-IN-5 can serve as a valuable control compound or alternative chemical scaffold in studies investigating CDK8/19 biology. Its use can help deconvolute on-target effects from scaffold-specific off-target activities when compared to other CDK8/19 inhibitors [1].

Limited Scope in Oncology Research

For researchers seeking to establish a link between CDK8 inhibition and IL-10 upregulation, Cdk8-IN-5 provides a well-defined tool. Its combination of a 72 nM CDK8 IC50 and a 43% IL-10 enhancement rate makes it a suitable candidate for initial cell-based assays to demonstrate this specific pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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